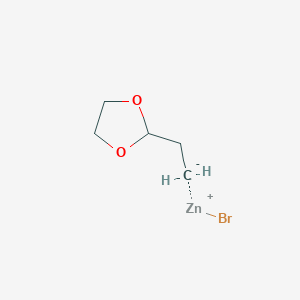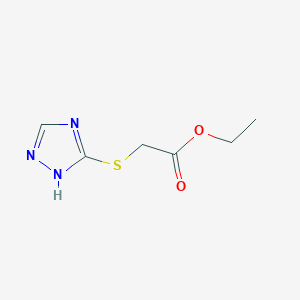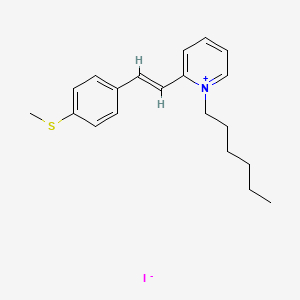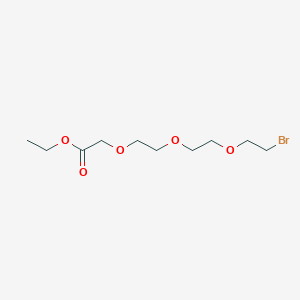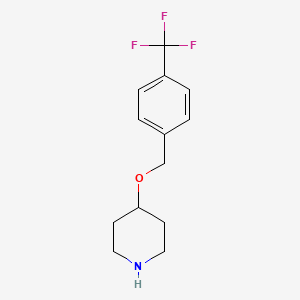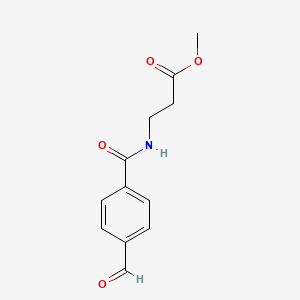
3-(4-甲酰苯甲酰氨基)丙酸甲酯
描述
3-(4-Formylbenzoylamino)propionic acid methyl ester, also known as 4-FMA, is a synthetic compound with a wide range of applications in scientific research. 4-FMA is a derivative of amphetamine and is structurally similar to MDMA (ecstasy). It is a white powder that is soluble in water and has a melting point of approximately 114°C. 4-FMA is used as a research chemical and is not approved for human or animal consumption.
科学研究应用
脂肪细胞分化和肥胖研究
对对羟基苯甲酸酯的研究,包括 3-(4-甲酰苯甲酰氨基)丙酸甲酯 等酯类,表明它们可以促进小鼠 3T3-L1 细胞中的脂肪细胞分化。这涉及脂肪细胞形态、脂质积累和特定标志物 mRNA 表达的变化。该研究表明,由于这些化合物能够激活前脂肪细胞中的糖皮质激素受体和/或过氧化物酶体增殖物激活受体 γ,它们可能导致肥胖 (Hu et al., 2013)。
镇痛药和生物碱的合成
与 3-(4-甲酰苯甲酰氨基)丙酸甲酯 相关的 N-酰氨基苯甲酸和酯类用作合成各种镇痛药和呋喃喹啉生物碱的中间体。这些化合物可以通过氨基苯甲酸和酯类的 N-酰基化有效合成,为药物化合物的开发做出贡献 (Zav’yalov et al., 1995)。
晶体结构分析
与 3-(4-甲酰苯甲酰氨基)丙酸甲酯 相似的化合物(如 3-[5-(4-氯苯基)-1-(4-甲氧基苯基)-1H-吡唑-3-基]丙酸)的合成和晶体结构对于理解分子相互作用和性质至关重要。这些研究对于新型材料和药物化合物的开发至关重要 (Kumarasinghe et al., 2009)。
有机化学教育
在有机化学教育的背景下,类似化合物的合成,如 4-氨基-3-硝基苯甲酸甲酯,被用作简单的反应实验。这种合成对于教授有机化学的基本概念很有价值,说明了化学反应的实际应用 (Kam et al., 2020)。
属性
IUPAC Name |
methyl 3-[(4-formylbenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-11(15)6-7-13-12(16)10-4-2-9(8-14)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHAJPZBZVOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


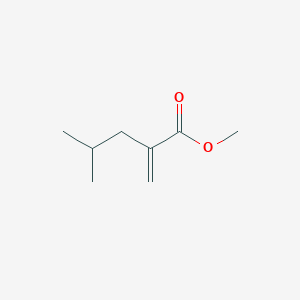

![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)


